molecular formula C10H14N2O B2368543 N-[(Oxolan-3-yl)methyl]pyridin-2-amine CAS No. 1183255-66-4

N-[(Oxolan-3-yl)methyl]pyridin-2-amine

Cat. No.: B2368543
CAS No.: 1183255-66-4
M. Wt: 178.235
InChI Key: OILXFZQHHHJPEO-UHFFFAOYSA-N
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Description

N-[(Oxolan-3-yl)methyl]pyridin-2-amine: is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is also known by its IUPAC name, N-(tetrahydro-3-furanylmethyl)-2-pyridinamine . This compound features a pyridine ring substituted with an amine group and a tetrahydrofuran (oxolane) ring attached via a methylene bridge.

Chemical Reactions Analysis

Types of Reactions: N-[(Oxolan-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridin-2-amine derivatives .

Scientific Research Applications

Chemistry: N-[(Oxolan-3-yl)methyl]pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of N-[(Oxolan-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-[(Tetrahydro-2-furanyl)methyl]pyridin-2-amine
  • N-[(Tetrahydro-3-furanyl)methyl]pyridin-2-amine
  • N-[(Tetrahydro-4-furanyl)methyl]pyridin-2-amine

Comparison: N-[(Oxolan-3-yl)methyl]pyridin-2-amine is unique due to the position of the oxolane ring attachment. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds . The specific position of the oxolane ring may result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(oxolan-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-5-11-10(3-1)12-7-9-4-6-13-8-9/h1-3,5,9H,4,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILXFZQHHHJPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183255-66-4
Record name N-[(oxolan-3-yl)methyl]pyridin-2-amine
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